molecular formula C20H17FN4OS B2365636 6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 941994-86-1

6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2365636
CAS No.: 941994-86-1
M. Wt: 380.44
InChI Key: FSIJGAPKLUUIAI-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorobenzylthio group, and a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving hydrazine derivatives and pyridazine precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide and a base such as potassium carbonate.

    Attachment of the Fluorobenzylthio Group: The fluorobenzylthio group can be attached through a thiol-ene reaction, where a fluorobenzyl thiol reacts with an alkene derivative of the triazolopyridazine core under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as nitro or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Halogenated reagents, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can lead to therapeutic effects such as anti-inflammatory or anti-cancer activity.

    Modulating Receptors: Interacting with receptors on cell surfaces, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-Methylphenyl)-3-((3-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-Hydroxyphenyl)-3-((3-iodobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the ethoxyphenyl and fluorobenzylthio groups, which can impart distinct electronic and steric properties

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-2-26-17-8-6-15(7-9-17)18-10-11-19-22-23-20(25(19)24-18)27-13-14-4-3-5-16(21)12-14/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIJGAPKLUUIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC(=CC=C4)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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